3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains both a pyridine and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-aminopyridine with a suitable thiocarbonyl compound. One common method involves the use of thiourea and 2-aminopyridine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the compound play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminopyridin-3-yl)-2-sulfanylideneimidazolidin-4-one: Similar structure but with different positioning of the amino group.
2-(3-Aminopyridin-2-yl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of an imidazolidinone ring.
3-(3-Aminopyridin-2-yl)-2-oxazolidinone: Contains an oxazolidinone ring instead of a sulfanylideneimidazolidinone ring.
Uniqueness
3-(3-Aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a pyridine ring with a sulfanylideneimidazolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(3-aminopyridin-2-yl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-5-2-1-3-10-7(5)12-6(13)4-11-8(12)14/h1-3H,4,9H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZAOQJHCFONNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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